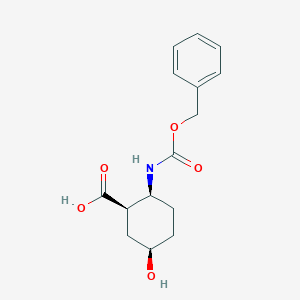

4-Iodo-2-methylbenzoic acid

Übersicht

Beschreibung

4-Iodo-2-methylbenzoic acid is a chemical compound with the molecular formula C8H7IO2 .

Synthesis Analysis

The synthesis of 4-Iodo-2-methylbenzoic acid involves a multi-step reaction with 2 steps. The first step involves AlCl3 and the second step involves dioxane and aqueous NaBrO .Molecular Structure Analysis

The molecular structure of 4-Iodo-2-methylbenzoic acid is represented by the InChI code1S/C8H7IO2/c1-5-4-6 (9)2-3-7 (5)8 (10)11/h2-4H,1H3, (H,10,11) .

Wissenschaftliche Forschungsanwendungen

Inhibitor for 15-PGDH

4-Iodo-2-methylbenzoic acid is used as an inhibitor for 15-Prostaglandin Dehydrogenase (15-PGDH), which is an enzyme that deactivates prostaglandins, which are lipid compounds that have various roles in inflammation and wound healing. By inhibiting this enzyme, it can potentially be used to prevent and treat diseases related to 15-PGDH, such as fibrosis, inflammation, cardiovascular disease, wound healing, and auto-immune diseases .

Synthesis of Isocoumarins

This compound can be utilized in the synthesis of new isocoumarins, which are a class of heterocyclic organic compounds. Isocoumarins have various biological activities and potential therapeutic applications. They can be synthesized from 4-Iodo-2-methylbenzoic acid derivatives through a Sonogashira reaction followed by spontaneous cyclization .

Proteomics Research

4-Iodo-2-methylbenzoic acid is also a biochemical used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound may be involved in the preparation or analysis of proteins for research purposes .

Safety and Hazards

Safety data sheets suggest avoiding breathing mist, gas, or vapors of 4-Iodo-2-methylbenzoic acid. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Wirkmechanismus

Target of Action

It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that iodinated benzoic acid derivatives can participate in various chemical reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Biochemical Pathways

The iodine atom in the compound could potentially influence thyroid hormone synthesis, given iodine’s crucial role in this process .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability and overall effect in the body .

Result of Action

The compound’s interactions with its targets and its participation in various biochemical reactions could potentially lead to a variety of cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-2-methylbenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . For instance, it’s recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Eigenschaften

IUPAC Name |

4-iodo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISJQMPHSCFGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901722 | |

| Record name | NoName_862 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B175211.png)

![2-Oxaspiro[3,4]octane](/img/structure/B175227.png)

![7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole](/img/structure/B175238.png)

![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)